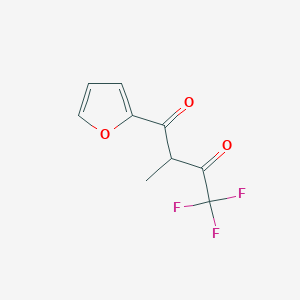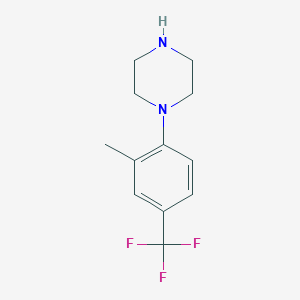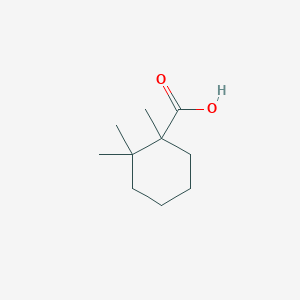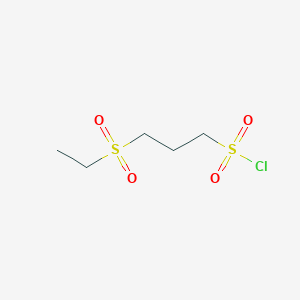
3-(Ethanesulfonyl)propane-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethanesulfonyl)propane-1-sulfonylchloride is an organosulfur compound with the molecular formula C5H11ClO4S2 It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl groups attached to a propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)propane-1-sulfonylchloride typically involves the reaction of ethanesulfonyl chloride with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to ensure complete conversion and to avoid any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved by using large-scale reactors equipped with temperature control systems. The reactants are introduced into the reactor, and the reaction is monitored to ensure optimal yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethanesulfonyl)propane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydrides using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is carried out in anhydrous ether.
Oxidation: Hydrogen peroxide is used as an oxidizing agent, and the reaction is carried out in an aqueous medium.
Major Products Formed
Substitution: The major products are sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction: The major product is the corresponding sulfonyl hydride.
Oxidation: The major product is the corresponding sulfonic acid.
Applications De Recherche Scientifique
3-(Ethanesulfonyl)propane-1-sulfonylchloride has several applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of 3-(Ethanesulfonyl)propane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanesulfonyl chloride: A simpler sulfonyl chloride with one sulfonyl group.
Propane-1-sulfonyl chloride: Another sulfonyl chloride with a single sulfonyl group attached to a propane chain.
Methanesulfonyl chloride: A sulfonyl chloride with a single sulfonyl group attached to a methane group.
Uniqueness
3-(Ethanesulfonyl)propane-1-sulfonylchloride is unique due to the presence of two sulfonyl groups, which increases its reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to simpler sulfonyl chlorides.
Propriétés
Formule moléculaire |
C5H11ClO4S2 |
|---|---|
Poids moléculaire |
234.7 g/mol |
Nom IUPAC |
3-ethylsulfonylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H11ClO4S2/c1-2-11(7,8)4-3-5-12(6,9)10/h2-5H2,1H3 |
Clé InChI |
ZBHSZEQUPUNISV-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


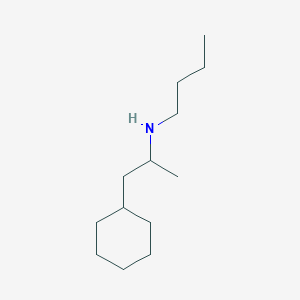
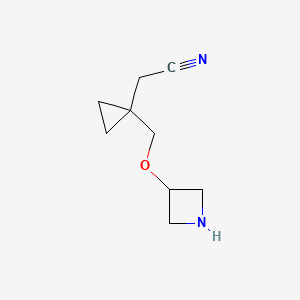
![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
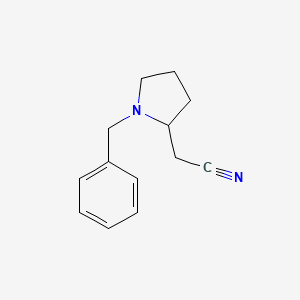
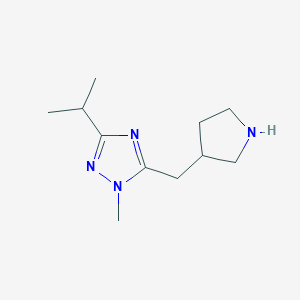
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
